

ReACp53 Inhibition of Mutant p53 Gain-of-Function Properties

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Compound of Interest

Compound Name: ReACp53

Cat. No.: B1574287

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Technical Guide for Research & Drug Development[1][2]

Executive Summary

The tumor suppressor p53 is the most frequently mutated gene in human cancer.[3] While loss-of-function (LOF) is the classical consequence, a significant subset of missense mutations (e.g., R175H, R248Q) confers gain-of-function (GOF) properties.[4] These mutant p53 proteins do not merely lose transcriptional activity; they misfold and assemble into amyloid-like oligomers and fibrils. These aggregates sequester wild-type p53 (dominant-negative effect) and other tumor suppressors (e.g., p63, p73), driving invasiveness and drug resistance.

ReACp53 is a rationally designed cell-penetrating peptide that specifically targets the aggregation-prone segment (residues 252–258) of the p53 DNA-binding domain.[5] By intercalating into the growing amyloid fibril, **ReACp53** acts as a "beta-sheet breaker," restoring p53 to a soluble, wild-type-like conformation. This guide details the mechanistic basis, handling protocols, and experimental validation workflows for **ReACp53** in preclinical settings.

Mechanistic Foundation: The Amyloid Hypothesis of p53

Unlike traditional small molecules (e.g., APR-246) that alkylate cysteines to refold p53, **ReACp53** targets the thermodynamic stability of the amyloid spine.

The Steric Zipper Mechanism

Mutant p53 exposes a hydrophobic segment (residues 252–258: LTITILE) normally buried in the hydrophobic core. This segment forms a "steric zipper"—a pair of tightly interdigitated

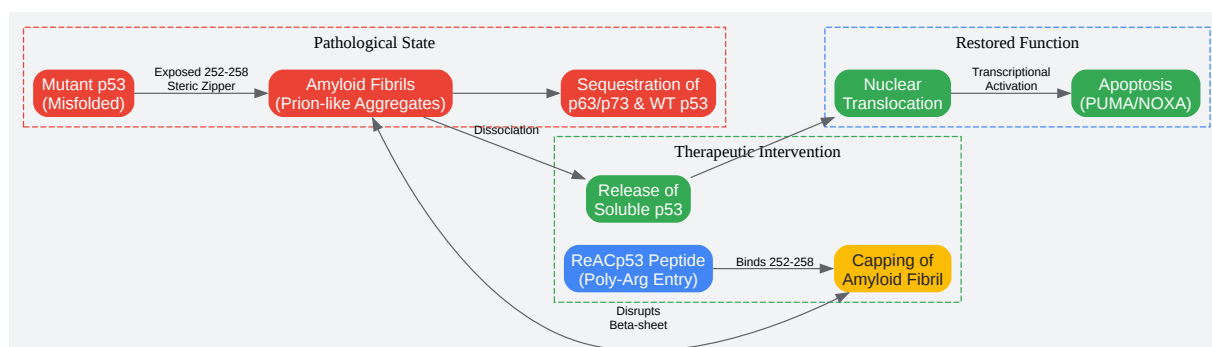
-sheets that drives irreversible aggregation.

- Target: p53 DNA-Binding Domain (DBD).[3]
- Action: **ReACp53** mimics the 252–258 sequence but modifies key residues to prevent further sheet stacking.
- Outcome: Disassembly of cytosolic p53 puncta

Nuclear translocation

Activation of CDKN1A (p21), PUMA, and BAX.

Mechanism of Action Diagram



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Caption: **ReACp53** penetrates the cell, caps the amyloid fibril via sequence homology, and releases p53 for nuclear translocation and apoptosis induction.

Technical Specifications & Preparation

Peptide Characteristics

| Property | Specification |
|------------------|--|
| Sequence | Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Pro-Ile-Leu-Thr-Arg-Ile-Thr-Leu-Glu |
| Structure | N-terminal Poly-Arginine (R10) tag for cell penetration + p53 homologous sequence. |
| Molecular Weight | ~2617.13 Da |
| Solubility | Water/PBS (up to 50 mg/mL); requires sonication. |
| Storage | Lyophilized: -80°C (stable 1 year). Reconstituted: -80°C (avoid freeze-thaw). |

Reconstitution Protocol (Critical)

- Step 1: Bring lyophilized peptide to room temperature in a desiccator to prevent moisture condensation.
- Step 2: Dissolve in sterile, nuclease-free water or PBS to a stock concentration of 1-5 mM.
- Step 3: Sonication is mandatory. Sonicate for 5–10 minutes in a water bath to break up pre-formed peptide aggregates (the peptide itself is aggregation-prone by design).
- Step 4: Aliquot into single-use volumes (e.g., 20 µL) and flash freeze in liquid nitrogen. Store at -80°C.

Experimental Validation Protocols

High-Throughput Organoid Viability Assay

This protocol is the gold standard for validating **ReACp53** efficacy in patient-derived models (e.g., High-Grade Serous Ovarian Cancer - HGSOC).

Materials:

- Matrigel (Growth Factor Reduced)
- Patient-derived tumor cells or Cell Lines (e.g., OVCAR3 for positive control, MCF7 for negative control).[6]
- **ReACp53** and Scramble Control Peptide (Sequence: RRRRRRRRRRPTLIRTILE).

Workflow:

- Seeding: Resuspend 5,000 cells in 50% Matrigel/50% Media. Plate around the rim of a 96-well plate (mini-ring method) to prevent hypoxia.
- Establishment: Allow organoids to form for 48 hours.
- Treatment:
 - Treat with **ReACp53** (0, 5, 10, 20 μ M).
 - Treat with Scramble Peptide (same concentrations).
 - Note: Re-dose daily for 3 days due to peptide half-life.
- Readout (Day 5):
 - Add YO-PRO-1 (Apoptosis) and Propidium Iodide (PI) (Necrosis) directly to wells.
 - Image using confocal microscopy or analyze via flow cytometry (dissociate organoids with Dispase).

Expected Results:

- Mutant p53 Organoids: Dose-dependent increase in YO-PRO-1/PI staining; morphological collapse (loss of spherical structure).

- WT p53 / Null Organoids: Minimal toxicity (specificity check).

Conformational Rescue Assay (PAb240 Staining)

To prove the mechanism, you must demonstrate the loss of the "mutant conformation."

Antibodies:

- PAb240: Binds a cryptic epitope (residues 213–217) only exposed when p53 is unfolded/aggregated (Mutant specific).
- PAb1620: Binds the folded, wild-type DNA-binding domain (WT specific).

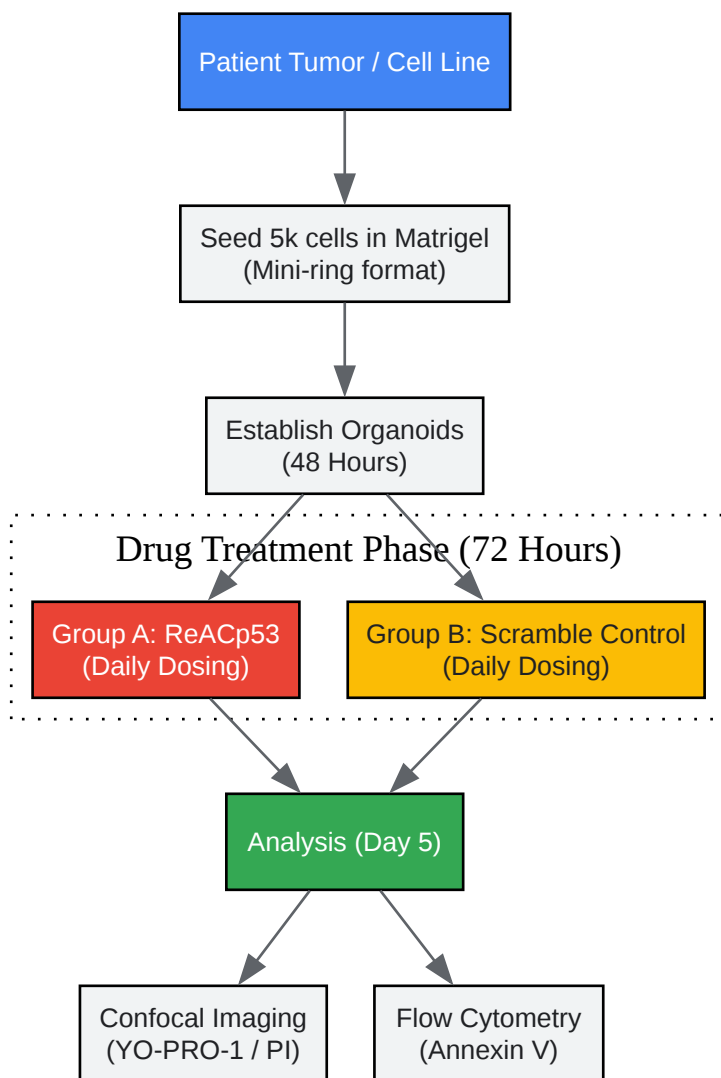
Protocol:

- Treat cells (monolayer or organoid) with 10 μ M **ReACp53** for 24 hours.
- Fix with 4% Paraformaldehyde (15 min). Do not use methanol (can artificially unfold p53).
- Permeabilize with 0.5% Triton X-100.
- Stain with PAb240 (primary)
Alexa Fluor 594 (secondary).
- Counterstain with DAPI.

Data Interpretation:

- Untreated: Strong cytosolic puncta (aggregates) positive for PAb240.
- **ReACp53** Treated: Disappearance of PAb240 signal; appearance of nuclear p53 (if co-stained with a pan-p53 antibody like DO-1).

Experimental Workflow Diagram



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Caption: Workflow for evaluating **ReACp53** efficacy in 3D organoid models, ensuring daily replenishment of the peptide.

Comparative Analysis: ReACp53 vs. Small Molecules

Researchers often compare **ReACp53** to APR-246 (Eprexetapopt). While both target mutant p53, their mechanisms and utility differ.[3][4]

| Feature | ReACp53 | APR-246 (PRIMA-1MET) |
|--------------------|--|---|
| Molecule Type | Cell-Penetrating Peptide (17-mer) | Small Molecule (Prodrug) |
| Primary Mechanism | Inhibits Aggregation: Caps amyloid fibrils via steric zipper homology. | Covalent Modification: Alkylates Cysteine residues (C124, C277) to refold core. |
| Target Specificity | High specificity for aggregation-prone mutants (R175H, R248Q). | Broader range, but ROS-dependent mechanisms also involved. |
| In Vivo Delivery | Intraperitoneal (IP) or Intratumoral (IT). Poor oral bioavailability. | Intravenous (IV) or Oral. |
| Toxicity | Minimal on WT p53 cells. | Can induce high ROS, affecting non-p53 pathways. |

Challenges & Future Directions

- **Delivery:** As a peptide, **ReACp53** has a short half-life in plasma. Current research focuses on nanoparticle encapsulation (e.g., lipid nanoparticles) to improve systemic delivery.
- **Resistance:** While rare, tumors may downregulate p53 expression entirely to escape **ReACp53**-induced apoptosis.
- **Combination:** **ReACp53** shows synergism with Carboplatin and PARP inhibitors, sensitizing resistant tumors by restoring the apoptotic threshold.

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